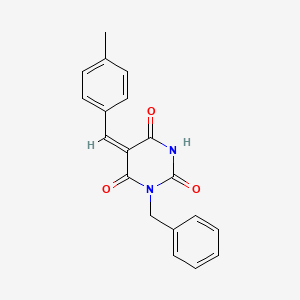
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases, a group of enzymes that play a crucial role in the programmed cell death mechanism. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on biochemical and physiological processes. However, further studies are required to determine the long-term effects of this compound on human health.
实验室实验的优点和局限性
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its good solubility, high thermal stability, and low toxicity. However, its high cost and limited availability can be a limitation for some experiments.
未来方向
There are several future directions for the research on 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the synthesis of this compound derivatives with improved anti-cancer and anti-inflammatory properties. Another direction is the study of the interaction of this compound with biological systems to determine its potential use in drug delivery and imaging. Additionally, the use of this compound in the fabrication of other electronic devices, such as solar cells and light-emitting diodes, can be explored.
合成方法
The synthesis of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione, benzaldehyde, and p-tolualdehyde in the presence of a catalytic amount of piperidine. The reaction yields a yellowish solid that is then recrystallized from ethanol to obtain pure this compound.
科学研究应用
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential applications in various scientific research fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, this compound has been studied for its potential anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. This compound has also been studied for its potential use as an anti-inflammatory agent.
In material science, this compound has been studied for its potential use in the fabrication of organic field-effect transistors (OFETs). OFETs are electronic devices that can be used in various applications, including sensors, displays, and memory devices. This compound has shown promising results in the fabrication of high-performance OFETs due to its good solubility and high thermal stability.
In nanotechnology, this compound has been studied for its potential use in the synthesis of gold nanoparticles. Gold nanoparticles have various applications, including drug delivery, imaging, and sensing. This compound has been used as a reducing agent in the synthesis of gold nanoparticles, resulting in the formation of stable and uniform nanoparticles.
属性
IUPAC Name |
(5E)-1-benzyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-7-9-14(10-8-13)11-16-17(22)20-19(24)21(18(16)23)12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNQSGVKNBLVBX-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide](/img/structure/B4880749.png)

![5-(3,4-dimethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4880756.png)
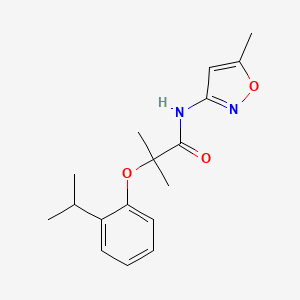
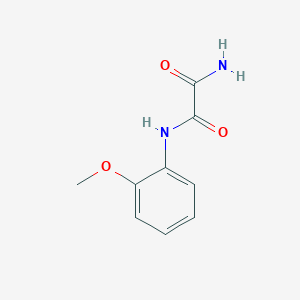
![4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880779.png)
![2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4880782.png)
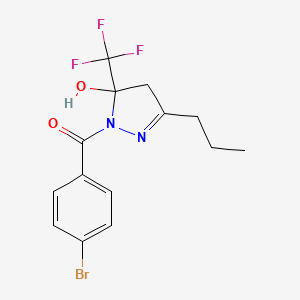
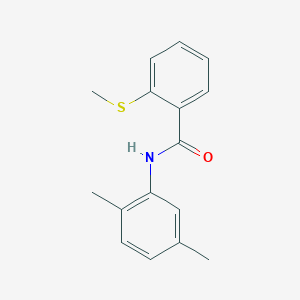
![4-[(2-carboxycyclohexyl)carbonyl]benzoic acid](/img/structure/B4880811.png)
![7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4880819.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-2-furamide](/img/structure/B4880833.png)

![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)